molecular formula C17H15F3N2O2S B2925437 2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole CAS No. 886924-95-4

2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole

Cat. No. B2925437
CAS RN: 886924-95-4
M. Wt: 368.37
InChI Key: WXWAXCWULJDRRY-UHFFFAOYSA-N
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Description

“2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are a type of organic compound that are heterocyclic with benzene and imidazole rings .


Synthesis Analysis

The synthesis of 2-trifluoromethyl benzimidazoles, which is a similar compound, has been achieved by the condensation of diamines or amino(thio)phenols with in situ generated CF3CN . This method has been reported to yield good to excellent results . A copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate has also been reported for the synthesis of 2-trifluoromethylbenzimidazole products .


Chemical Reactions Analysis

In the synthesis of 2-trifluoromethyl benzimidazoles, the reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization . Additionally, a new three-component reaction, namely condensation–anti-Michael addition–aromatization, has been reported for the construction of benzylic compounds .

Scientific Research Applications

Photoredox Catalysis

This compound can act as a photoredox catalyst in chemical reactions. Photoredox catalysis is a branch of chemistry that harnesses light energy to accelerate chemical reactions. The trifluoromethyl group within the compound can facilitate electron transfer when exposed to light, making it useful in visible-light-promoted S-trifluoromethylation of thiophenols .

Organic Synthesis

In organic synthesis, the introduction of fluorine-containing moieties is crucial for creating compounds with desired properties. The trifluoromethyl group is particularly significant, and this compound can be used to introduce such groups into organic molecules, enhancing their activity and stability .

Electrochemical Applications

Electrochemical processes often require compounds that can facilitate or undergo electron transfer. This compound, with its trifluoromethyl group, could be used in the electrochemical trifluoromethylation of organic compounds, leading to the synthesis of complex molecules like 6-(trifluoromethyl)phenanthridines .

properties

IUPAC Name

2-ethylsulfonyl-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S/c1-2-25(23,24)16-21-14-8-3-4-9-15(14)22(16)11-12-6-5-7-13(10-12)17(18,19)20/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWAXCWULJDRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole

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